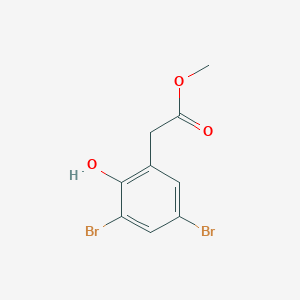

Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-14-8(12)3-5-2-6(10)4-7(11)9(5)13/h2,4,13H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOIIYQCWBRFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC(=C1)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of Methyl 2 3,5 Dibromo 2 Hydroxyphenyl Acetate

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate reveals that the molecule can be disconnected at the ether linkage of the acetate (B1210297) side chain and the carbon-bromine bonds on the phenyl ring. This identifies two primary precursors: a 2-hydroxyphenylacetate derivative and a brominating agent, or more strategically, a pre-brominated phenol (B47542) derivative which is then elaborated. The most common and direct precursors are 3,5-dibromophenol (B1293799) derivatives and a reagent to introduce the methyl acetate group.

Synthesis of 3,5-Dibromophenol Derivatives as Core Intermediates

The synthesis of the 3,5-dibromophenol core is a critical step. Direct bromination of phenol often leads to a mixture of ortho- and para-substituted products, with over-bromination being a frequent issue. nih.gov Achieving the specific 3,5-dibromo substitution pattern with high regioselectivity requires careful consideration of the synthetic strategy.

One common approach is the electrophilic bromination of phenol. However, due to the high reactivity of the phenol ring, controlling the reaction to yield the desired dibromo-isomer can be challenging. pearson.com Alternative methods often start with precursors that direct the bromination to the desired positions. For instance, starting with a meta-directing group can facilitate the introduction of bromine at the 3 and 5 positions.

Another strategy involves the use of specific brominating agents and catalysts to enhance regioselectivity. Organic ammonium (B1175870) tribromides, such as N-benzyl-DABCO-tribromide, have been shown to be effective for the regioselective bromination of aromatic compounds like phenols and anilines. tandfonline.com These reagents offer advantages in terms of handling and stoichiometry control. tandfonline.com

The table below summarizes various bromination methods for phenols.

| Brominating Agent | Catalyst/Conditions | Key Features |

| KBr/ZnAl–BrO3−–LDHs | Acetic acid/Water, 35 °C | Excellent regioselectivity for mono-bromination, particularly at the para-position. nih.gov |

| TMSBr | (4‐ClC6H4)2SO, acetonitrile, room temperature | High para-selectivity, thioether byproduct can be recycled. chemistryviews.org |

| N-Benzyl-DABCO tribromide | CH3OH–CH2Cl2, room temperature | High-yielding and highly regioselective mono-bromination. tandfonline.com |

| PIDA–AlBr3 | MeCN, 23 °C, open flask | Efficient for a broad scope of phenols and phenol-ethers, scalable. nih.govrsc.org |

Esterification Strategies for Methyl Acetate Moiety Introduction

Once the 3,5-dibromophenol core is obtained, the methyl acetate group is introduced. This is typically achieved through the O-alkylation of the phenolic hydroxyl group. The Williamson ether synthesis is a classic and widely used method for this transformation. In this reaction, the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkylating agent such as methyl bromoacetate.

The choice of solvent is crucial in controlling the outcome of the O-alkylation reaction. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation, while protic solvents can lead to C-alkylation by hydrogen bonding with the phenolate (B1203915) oxygen. pharmaxchange.info

Alternative esterification methods can also be employed, particularly if the starting material is a phenolic acid. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a possibility, though the conditions can be harsh. acs.orgresearchgate.net For phenolic alcohols, Mitsunobu reaction conditions can be used to achieve esterification with good chemoselectivity. researchgate.net

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the formation of α-aryl esters. organic-chemistry.org These methods can offer high efficiency and functional group tolerance. organic-chemistry.org

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound involves refining reaction conditions, selecting appropriate catalysts, and controlling selectivity.

Reaction Condition Screening and Kinetic Studies

The efficiency of the synthesis can be significantly improved by screening various reaction parameters. For the O-alkylation step, factors such as the choice of base, solvent, temperature, and reaction time play a critical role. A study on the alkylation of phenols found that using 1.4 equivalents of Na@SiO2 in THF at 25°C for 2 hours gave the best results for the desired tertiary alcohol product. researchgate.net The reactivity of substrates can also be influenced by the electronic nature of the substituents on the aromatic ring, with electron-donating groups generally increasing reactivity. nih.gov

Kinetic studies can provide valuable insights into the reaction mechanism and help identify the rate-determining step, allowing for targeted optimization. For instance, in the synthesis of aryl acetates from aryl methyl ethers, it was found that RhCl3, LiI, and LiBF4 were all essential components that worked cooperatively. nih.gov

Catalyst Selection and Green Chemistry Approaches in Synthesis

The use of catalysts can enhance the rate and selectivity of the synthesis. For the O-alkylation of phenols, phase-transfer catalysts are often employed to facilitate the reaction between the aqueous phenoxide and the organic alkylating agent. In the synthesis of aryl acetates, copper-catalyzed methods have been developed for the oxidative cross-coupling of monofluorinated building blocks. thieme.de Palladium catalysts are also widely used for the α-arylation of esters. organic-chemistry.org

In recent years, there has been a growing emphasis on developing greener synthetic routes. This includes the use of environmentally benign solvents, reducing waste, and employing catalysts that can be easily recovered and reused. researchgate.net For the bromination step, in-situ generation of bromine from bromide and an oxidant can be a safer alternative to using molecular bromine. nih.gov The use of solid acid catalysts or immobilized enzymes for esterification can also contribute to a more sustainable process. researchgate.net A mild and efficient protocol for the synthesis of substituted phenols from arylboronic acids using aqueous hydrogen peroxide in ethanol (B145695) has been reported as a green approach. rsc.org

Stereochemical Control and Regioselectivity in Bromination Reactions

Since this compound is an achiral molecule, stereochemical control is not a factor in its synthesis. However, regioselectivity, particularly in the bromination step, is of paramount importance. The hydroxyl group of phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. To achieve the desired 3,5-dibromo substitution, which is meta to the hydroxyl group, indirect methods are often necessary.

One strategy is to start with a precursor that has a meta-directing group, perform the bromination, and then convert this group to a hydroxyl group. Another approach is to use specific brominating reagents and conditions that favor meta-bromination, although this is less common for phenols. The regioselectivity of bromination can be influenced by factors such as the solvent, temperature, and the presence of catalysts or additives. researchgate.net For example, zeolites have been shown to induce high para-selectivity in the bromination of some aromatic compounds. mdpi.com The use of bulky brominating agents or sulfoxides with bulky substituents can also enhance para-selectivity. chemistryviews.org

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

To thoroughly investigate the SAR of the this compound scaffold, analogues are synthesized by systematically altering its functional groups. These modifications aim to probe the influence of electronics, sterics, and hydrogen bonding potential on biological activity.

O-Alkylation: The conversion of the phenolic hydroxyl to an ether is a common strategy to investigate the importance of the hydrogen bond-donating ability of the phenol. This can be achieved under basic conditions, where a base such as potassium carbonate or sodium hydride deprotonates the phenol to form a more nucleophilic phenoxide, which then reacts with an alkylating agent (e.g., an alkyl halide or sulfate). google.comnih.govresearchgate.net This reaction, a variation of the Williamson ether synthesis, can be used to introduce a range of alkyl groups.

O-Acylation: Esterification of the phenolic hydroxyl group introduces an acyl group, converting the phenol into an aryl ester. This modification alters steric bulk and removes the hydrogen bond-donating capability, replacing it with a hydrogen bond-accepting carbonyl group. This transformation is typically achieved by reacting the parent phenol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. nih.gov

Table 1: Potential Modifications of the Phenolic Hydroxyl Group

| Modification Type | Reagent Example | Product Structure | Purpose in SAR Study |

|---|---|---|---|

| O-Alkylation (Etherification) | Methyl iodide (CH₃I), Sodium hydride (NaH) | Methyl 2-(3,5-dibromo-2-methoxyphenyl)acetate | Probes the necessity of the phenolic proton for activity; alters lipophilicity. |

| O-Acylation (Esterification) | Acetyl chloride (CH₃COCl), Pyridine | Methyl 2-(2-acetoxy-3,5-dibromophenyl)acetate | Evaluates the effect of replacing a hydrogen bond donor with an acceptor; potential prodrug strategy. |

| O-Benzylation | Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃) | Methyl 2-(2-(benzyloxy)-3,5-dibromophenyl)acetate | Introduces a bulky, lipophilic group to explore steric tolerance near the phenolic position. |

Manipulation of the Ester Moiety (e.g., transesterification, hydrolysis)

The methyl ester moiety significantly influences the compound's solubility, cell permeability, and metabolic stability. Its manipulation through hydrolysis or transesterification provides key insights into these properties.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(3,5-dibromo-2-hydroxyphenyl)acetic acid. This is typically accomplished via saponification, using a base like sodium hydroxide (B78521) or lithium hydroxide in an aqueous or mixed aqueous-organic solvent system, followed by acidic workup. nih.govyoutube.com The resulting carboxylic acid introduces a charged group at physiological pH, which can dramatically alter the molecule's properties and potential interactions with biological targets.

Transesterification: This process exchanges the methyl group of the ester for a different alkyl group, allowing for the synthesis of a series of esters (e.g., ethyl, propyl, butyl). masterorganicchemistry.com Transesterification can be catalyzed by either acids or bases. In a common approach, the parent methyl ester is dissolved in a large excess of the desired alcohol (e.g., ethanol) with a catalytic amount of acid (like sulfuric acid) or a base (like sodium ethoxide). masterorganicchemistry.comgoogle.comresearchgate.net This allows for a systematic evaluation of how the size and nature of the ester group affect activity.

Table 2: Synthetic Manipulations of the Ester Moiety

| Reaction Type | Reagents | Product | Purpose in SAR Study |

|---|---|---|---|

| Hydrolysis | Sodium hydroxide (NaOH), H₂O/THF; then HCl (aq) | 2-(3,5-Dibromo-2-hydroxyphenyl)acetic acid | Introduces an acidic, polar group to assess the impact of a negative charge. |

| Transesterification | Ethanol (excess), cat. H₂SO₄ | Ethyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate | Modifies lipophilicity and steric bulk at the ester position; explores potential metabolic stability changes. |

| Aminolysis | Ammonia (NH₃) or primary/secondary amine (RNH₂/R₂NH) | 2-(3,5-Dibromo-2-hydroxyphenyl)acetamide | Replaces the ester with an amide, altering hydrogen bonding capacity and electronic properties. nih.gov |

Exploration of Alternative Halogenation Patterns and Substituents

The two bromine atoms on the phenyl ring are major determinants of the molecule's electronics, lipophilicity, and conformation. Altering the halogenation pattern or replacing the halogens with other substituents is a powerful strategy to fine-tune the molecule's properties.

Alternative Halogenation: Analogues with different halogenation patterns (e.g., monochloro, dichloro, fluoro, or mixed halo-substituents) can be prepared. This is often achieved not by modifying the final product, but by starting with differently halogenated precursors of 2-hydroxyphenylacetic acid. google.comgoogle.com These precursors can be synthesized through various electrophilic aromatic substitution reactions on phenol or phenylacetic acid derivatives.

Cross-Coupling Reactions: The aryl bromide functionalities are ideal handles for modern cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. libretexts.orgmdpi.comyoutube.com These palladium-catalyzed methods allow for the replacement of one or both bromine atoms with a wide variety of substituents, including alkyl, alkenyl, aryl, or nitrogen-containing groups. For example, a Suzuki coupling with an arylboronic acid could yield a biaryl structure, significantly altering the molecular architecture. mdpi.comyoutube.com

Table 3: Strategies for Modifying Aromatic Substitution

| Strategy | Reaction Type | Reagents/Precursors | Example Product | Purpose in SAR Study |

|---|---|---|---|---|

| Alternative Halogenation | Synthesis from alternative starting material | 3,5-Dichloro-2-hydroxyphenylacetic acid | Methyl 2-(3,5-dichloro-2-hydroxyphenyl)acetate | Investigates the influence of halogen identity and electronegativity. |

| Suzuki Cross-Coupling | Palladium-catalyzed C-C bond formation | Phenylboronic acid, Pd(PPh₃)₄, base | Methyl 2-(3-bromo-2-hydroxy-5-phenylphenyl)acetate | Replaces halogen with aryl group to explore steric bulk and extended π-systems. |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation | Morpholine, Pd catalyst, ligand, base | Methyl 2-(3-bromo-2-hydroxy-5-morpholinophenyl)acetate | Introduces nitrogen-based functional groups to probe for new polar interactions. |

Incorporation into Complex Molecular Architectures

The this compound scaffold can also serve as a key building block for the synthesis of more complex, often rigidified, molecular structures. This strategy is used to lock the molecule into specific conformations to better understand the bioactive conformation or to interact with larger, more intricate binding sites.

For instance, research has shown that the 3,5-dibromo-2-hydroxyphenyl moiety can be used to synthesize novel heterocyclic systems. One example involves its use in the creation of 4-(3,5-dibromo-2-hydroxyphenyl)-5-methyl-1,3-dithiol-2-ylidene derivatives. researchgate.net Such syntheses transform the simple phenylacetate (B1230308) core into a more complex structure, which can be further elaborated. Additionally, the functional groups on the scaffold can be used in cyclization reactions to form fused ring systems, such as chromanones or other oxygen-containing heterocycles, thereby restricting conformational flexibility and presenting the key pharmacophoric elements in a defined spatial arrangement. mdpi.com

Advanced Spectroscopic and Structural Elucidation of Methyl 2 3,5 Dibromo 2 Hydroxyphenyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete assignment of its proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, the methyl protons of the ester, and the phenolic hydroxyl proton.

The two aromatic protons are chemically non-equivalent and are expected to appear as doublets due to coupling to each other. Their chemical shifts are influenced by the electronic effects of the hydroxyl and bromine substituents. The proton at position 6 (H-6) is ortho to the electron-donating hydroxyl group and a bromine atom, while the proton at position 4 (H-4) is para to the hydroxyl group and ortho to a bromine atom. This would result in distinct downfield shifts, typically in the range of 7.0-7.8 ppm. The coupling constant between these two meta-positioned protons is expected to be small, typically in the range of 2-3 Hz.

The methylene protons (-CH₂-) of the acetate side chain are adjacent to both the aromatic ring and the carbonyl group. They are expected to appear as a singlet, as there are no adjacent protons to couple with, typically in the region of 3.7-4.0 ppm. Similarly, the methyl protons (-OCH₃) of the ester group will also appear as a singlet, generally slightly more upfield around 3.6-3.8 ppm. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (H-4) | ~7.6 | d | ~2.5 |

| Ar-H (H-6) | ~7.2 | d | ~2.5 |

| -CH₂- | ~3.8 | s | N/A |

| -OCH₃ | ~3.7 | s | N/A |

| -OH | Variable | s (broad) | N/A |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected.

The carbonyl carbon (C=O) of the ester group is the most deshielded and will appear furthest downfield, typically around 170 ppm. The aromatic carbons have chemical shifts between 110-160 ppm. The carbons directly attached to the electronegative bromine (C-3, C-5) and oxygen (C-2) atoms will be significantly deshielded. The carbon bearing the hydroxyl group (C-2) is expected around 150-155 ppm, while the carbons bonded to bromine (C-3 and C-5) would appear in the 110-120 ppm region. The remaining aromatic carbons (C-1, C-4, C-6) can be assigned based on substituent effects and comparison with similar compounds.

The methylene carbon (-CH₂-) signal is expected around 40 ppm, and the methyl carbon (-OCH₃) of the ester at approximately 52 ppm.

A key aspect of ¹³C NMR is the identification of quaternary carbons, which are those not directly bonded to any hydrogen atoms. In this molecule, the quaternary carbons are C-1, C-2, C-3, C-5, and the carbonyl carbon. These can be definitively identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by the absence of a correlation in an HSQC spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C=O | ~170 | Quaternary |

| C-2 (Ar-OH) | ~152 | Quaternary |

| C-4 (Ar-H) | ~135 | Tertiary |

| C-6 (Ar-H) | ~130 | Tertiary |

| C-1 (Ar-C) | ~125 | Quaternary |

| C-3 (Ar-Br) | ~115 | Quaternary |

| C-5 (Ar-Br) | ~112 | Quaternary |

| -OCH₃ | ~52 | Primary |

| -CH₂- | ~40 | Secondary |

While 1D NMR provides essential data, 2D NMR techniques are indispensable for confirming the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY spectrum would show a cross-peak between the two aromatic protons (H-4 and H-6), confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show cross-peaks connecting H-4 to C-4, H-6 to C-6, the methylene protons to the methylene carbon, and the methyl protons to the methyl carbon. The quaternary carbons would be absent from this spectrum, aiding in their identification.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which helps piece together the molecular skeleton. Key expected HMBC correlations would include:

The methylene protons showing correlations to the carbonyl carbon, as well as to the aromatic carbons C-1, C-2, and C-6.

The methyl protons showing a correlation to the carbonyl carbon.

The aromatic proton H-4 showing correlations to C-2, C-3, C-5, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. A NOESY spectrum could show a correlation between the methylene (-CH₂-) protons and the aromatic proton at C-6, confirming their spatial proximity.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

HR-ESI-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. The molecular formula for this compound is C₉H₈Br₂O₃. In negative ion mode, the compound would likely be observed as the deprotonated molecule, [M-H]⁻. The calculated exact mass for the most abundant isotopic composition of this ion ([C₉H₇⁷⁹Br₂O₃]⁻) is 320.8822 Da. High-resolution mass spectrometry can measure this mass with an accuracy of a few parts per million (ppm), providing strong evidence for the proposed elemental formula.

The mass spectrum of this compound is distinguished by a unique isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). chemsrc.com A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion [M]⁺˙ and any fragment containing both bromine atoms. These peaks will appear at m/z values corresponding to [M], [M+2], and [M+4], with a relative intensity ratio of approximately 1:2:1. chemsrc.comsigmaaldrich.com This pattern is a definitive indicator for the presence of two bromine atoms in an ion.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for this molecule would include:

Loss of a methoxy (B1213986) radical (•OCH₃): This results in the formation of an acylium ion.

Loss of the methoxycarbonyl group (•COOCH₃): This leads to the formation of a dibromohydroxybenzyl cation.

Alpha-cleavage: Cleavage of the bond between the methylene carbon and the aromatic ring.

| m/z (for ⁷⁹Br ions) | Proposed Fragment Identity | Notes |

|---|---|---|

| 322, 324, 326 | [M]⁺˙ | Molecular ion showing 1:2:1 isotopic pattern |

| 291, 293, 295 | [M - •OCH₃]⁺ | Loss of methoxy radical; shows 1:2:1 isotopic pattern |

| 263, 265, 267 | [M - •COOCH₃]⁺ | Loss of methoxycarbonyl radical; shows 1:2:1 isotopic pattern |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Detailed experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra for this compound are not available in the reviewed literature. Such data would be essential for identifying the characteristic vibrational frequencies of its functional groups.

Characteristic Functional Group Vibrations and Hydrogen Bonding Interactions

Without experimental spectra, a definitive assignment of vibrational modes for the hydroxyl (O-H), carbonyl (C=O), and carbon-bromine (C-Br) bonds cannot be made. Furthermore, analysis of intermolecular and intramolecular hydrogen bonding interactions, which would be evident from shifts in the O-H stretching frequency, is not possible.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Published ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra for this specific compound could not be located. This information would be crucial for understanding the electronic transitions within the molecule, its photophysical properties, and its potential for applications in materials science or as a fluorescent probe.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study for this compound has not been reported in crystallographic databases. This type of analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Crystal Packing and Intermolecular Interactions

Information regarding the crystal system, space group, and the arrangement of molecules within the crystal lattice is currently unknown. An analysis of intermolecular forces, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing, cannot be performed.

Conformational Analysis in the Solid State

The specific conformation of the molecule in the solid state, including torsion angles and the planarity of the phenyl ring relative to the acetate substituent, remains undetermined without X-ray crystallographic data.

Further research and experimental investigation are required to elucidate the spectroscopic and structural properties of this compound. The generation of this fundamental data would be a valuable contribution to the field of chemical science.

Chemical Reactivity and Transformation Studies of Methyl 2 3,5 Dibromo 2 Hydroxyphenyl Acetate

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate is susceptible to both electrophilic and nucleophilic substitution reactions, with the outcome being heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. The methylene (B1212753) acetate (B1210297) group (-CH₂COOCH₃) is a weak deactivator and also directs to the ortho and para positions. The two bromine atoms are deactivating but are ortho, para-directing. In this molecule, the positions ortho and para to the strongly activating hydroxyl group are already occupied by bromine atoms and the methylene acetate group. The remaining open position on the ring is meta to the hydroxyl group, which is deactivated. Therefore, further electrophilic substitution on the aromatic ring is expected to be challenging under standard conditions. However, under forcing conditions, substitution may occur at the less deactivated positions.

Nucleophilic Aromatic Substitution: Generally, aryl halides are unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups at the ortho or para positions. youtube.comyoutube.comyoutube.comnih.govyoutube.com In this compound, the absence of such strong activating groups suggests that direct nucleophilic displacement of the bromine atoms is unlikely under typical SₙAr conditions. However, reactions can sometimes proceed via alternative mechanisms, such as an elimination-addition (benzyne) mechanism, especially with extremely strong bases. youtube.com

| Substitution Type | Expected Reactivity | Governing Factors |

| Electrophilic Aromatic Substitution | Low | Steric hindrance and deactivation at available positions. |

| Nucleophilic Aromatic Substitution | Low | Lack of strong electron-withdrawing activating groups. |

Oxidation and Reduction Pathways

The presence of the phenolic ring and bromine substituents makes the molecule susceptible to both oxidative and reductive transformations.

Oxidation: Phenolic compounds, particularly brominated phenols, can undergo oxidation to form various products. The oxidation of bromophenols can lead to the formation of brominated polymeric products. stanford.edusemanticscholar.org For instance, oxidation with reagents like potassium permanganate (B83412) can generate phenoxyl radicals, which can then couple to form hydroxylated polybrominated diphenyl ethers or biphenyls. stanford.edusemanticscholar.org The exact nature of the oxidation products would depend on the oxidant used and the reaction conditions.

Reduction: The carbon-bromine bonds in this compound can be targeted for reduction. Reductive dehalogenation is a known pathway for the degradation of brominated phenols. nih.gov This can be achieved using various reducing agents or under specific environmental conditions, such as with iron-reducing, sulfidogenic, or methanogenic bacteria, where the bromine atoms are replaced by hydrogen. nih.gov

| Transformation | Potential Reagents/Conditions | Expected Products |

| Oxidation | Potassium Permanganate, Manganese Oxides | Phenoxyl radicals, Polymeric coupling products |

| Reduction | Catalytic Hydrogenation, Microbial Degradation | Dehalogenated phenylacetate (B1230308) derivatives |

Photochemical Reactions and Degradation Mechanisms

Brominated aromatic compounds are known to be susceptible to photochemical degradation. Upon exposure to ultraviolet (UV) radiation, the carbon-bromine bond can undergo homolytic cleavage to generate aryl radicals. This initiation step can lead to a cascade of reactions, including dehalogenation and the formation of various degradation byproducts. wikipedia.org The degradation of bromophenols in aqueous solutions under UV irradiation can yield organic radicals, hydrogen radicals, and hydrated electrons. wikipedia.org The specific degradation products of this compound would depend on the solvent, pH, and the presence of other reactive species.

| Reaction Type | Initiation | Potential Outcomes |

| Photochemical Degradation | UV radiation | Homolytic C-Br bond cleavage, Dehalogenation, Formation of radical species, Further degradation to smaller molecules |

Hydrolysis and Transesterification Reactions of the Ester Group

The methyl ester group in this compound can undergo hydrolysis and transesterification reactions, which are characteristic of esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3,5-dibromo-2-hydroxyphenyl)acetic acid, under either acidic or basic conditions. stanford.eduniscpr.res.inpearson.com Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution. stanford.edu Acid-catalyzed hydrolysis is a reversible process. niscpr.res.in The rate of hydrolysis can be influenced by steric and electronic factors of the substituents on the phenyl ring. pearson.com

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged for another alkyl group from the alcohol. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This equilibrium-driven reaction is a common method for converting one ester into another. wikipedia.orgmasterorganicchemistry.com For example, reaction with ethanol (B145695) would yield Ethyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate.

| Reaction | Conditions | Product |

| Hydrolysis | Acid or Base catalyst with water | 2-(3,5-dibromo-2-hydroxyphenyl)acetic acid |

| Transesterification | Alcohol with Acid or Base catalyst | Corresponding new ester |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that can undergo several important reactions, including alkylation and acylation.

Alkylation: The acidic proton of the phenolic hydroxyl group can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide in a Williamson ether synthesis to form an ether. The choice of solvent can influence whether O-alkylation or C-alkylation occurs. youtube.com

Acylation: The phenolic hydroxyl group can be acylated by reacting with an acid chloride or an acid anhydride (B1165640) in the presence of a base to form a phenyl ester. This reaction is a common method for protecting the hydroxyl group or for synthesizing ester derivatives. google.com

| Reaction | Reagents | Product Functional Group |

| Alkylation | Alkyl halide, Base | Ether |

| Acylation | Acid chloride or Anhydride, Base | Phenyl Ester |

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-Br bond activation)

The two carbon-bromine bonds on the aromatic ring are excellent handles for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The C-Br bonds can participate in palladium-catalyzed Suzuki coupling with boronic acids or their esters to form new C-C bonds, leading to the synthesis of biaryl compounds or alkylated arenes.

Heck Reaction: In a palladium-catalyzed Heck reaction, the aryl bromide can be coupled with an alkene to form a new C-C bond, resulting in a substituted alkene.

Sonogashira Coupling: The C-Br bonds can undergo palladium-copper co-catalyzed Sonogashira coupling with terminal alkynes to introduce an alkynyl substituent on the aromatic ring. youtube.comorganic-chemistry.orgsigmaaldrich.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine. chemicalbook.comrupahealth.com This is a versatile method for synthesizing arylamines.

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki | Boronic acid/ester | C-C | Pd catalyst, Base |

| Heck | Alkene | C-C | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | C-C (sp) | Pd catalyst, Cu co-catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand, Base |

Molecular and Biochemical Mechanistic Investigations of Methyl 2 3,5 Dibromo 2 Hydroxyphenyl Acetate

In Vitro Enzyme Inhibition Studies

The inhibitory potential of Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate and its analogs has been evaluated against several key enzymes, revealing significant interactions that suggest a broad spectrum of biochemical activity.

Cholinesterase (AChE, BChE) Inhibition Kinetics and Mechanisms

While direct kinetic studies on this compound are not extensively documented in the available literature, research on closely related bromophenol derivatives provides strong evidence for its potential as a cholinesterase inhibitor. A study involving the synthesis and biological evaluation of various bromophenols and their derivatives, including the structurally similar butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, demonstrated potent inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.net.

The investigation revealed that these bromophenol compounds exhibit strong inhibitory effects on both cholinergic enzymes, with Ki values in the nanomolar range researchgate.net. For instance, the Ki values for a series of novel bromophenols were found to be in the range of 0.13–14.74 nM for AChE and 5.11–23.95 nM for BChE researchgate.net. This high affinity suggests that the brominated phenolic scaffold is a key pharmacophore for cholinesterase inhibition. The mechanism of inhibition is likely related to the interaction of the hydroxyl group and the bromine atoms with the active site of the enzymes. The introduction of bromine atoms at specific positions on the phenyl ring has been shown to significantly enhance the inhibitory activity of various compounds against human acetylcholinesterase mdpi.com.

Table 1: Cholinesterase Inhibition Data for Structurally Related Bromophenol Derivatives

| Compound Class | Target Enzyme | Ki Range (nM) |

|---|---|---|

| Novel Bromophenols | Acetylcholinesterase (AChE) | 0.13–14.74 researchgate.net |

Carbonic Anhydrase (CA I, CA II) Inhibition

Phenolic compounds are recognized as a class of carbonic anhydrase inhibitors cumhuriyet.edu.trtandfonline.comnih.govnih.gov. Studies on a variety of bromophenol derivatives have shown effective inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) tandfonline.com. These compounds have demonstrated potent inhibition with Ki values in the low nanomolar range.

Specifically, a series of bromophenol derivatives were evaluated against cytosolic hCA I and II, exhibiting Ki values ranging from 1.85 to 5.04 nM for hCA I and 2.01 to 2.94 nM for hCA II tandfonline.com. The presence of bromine atoms and hydroxyl groups on the phenyl ring appears to be crucial for this inhibitory activity, suggesting that this compound would likely exhibit a similar inhibitory profile tandfonline.com. The mechanism of action for phenolic inhibitors is believed to involve the coordination of the phenolic hydroxyl group to the zinc ion in the enzyme's active site, thereby blocking the catalytic activity nih.gov.

Table 2: Carbonic Anhydrase Inhibition Data for Bromophenol Derivatives

| Compound Class | Target Enzyme | Ki Range (nM) |

|---|---|---|

| Bromophenol Derivatives | hCA I | 1.85 - 5.04 tandfonline.com |

Other Relevant Enzymatic Targets (e.g., Tyrosinase)

Tyrosinase, a key enzyme in melanin biosynthesis, is another potential target for phenolic compounds. While direct studies on this compound are lacking, the inhibitory effects of various phenolic and brominated compounds on tyrosinase have been reported. The inhibition of tyrosinase is a promising strategy for the treatment of hyperpigmentation disorders researchgate.net.

Receptor Binding Assays and Ligand-Target Interactions (e.g., Thyroid Receptor beta)

Brominated phenolic compounds are known to interact with nuclear receptors, including the thyroid hormone receptor beta (TRβ) nih.govnih.govresearchgate.net. These interactions are of interest due to the potential for endocrine-disrupting activities. The affinity of these compounds for TRβ is influenced by their chemical structure, including the degree and position of halogenation nih.govnih.govresearchgate.net.

Studies on a range of brominated phenolic compounds, including halogenated bisphenol A derivatives and brominated phenols, have demonstrated their ability to bind to both human and zebrafish TRβ nih.govnih.govresearchgate.net. The binding affinity generally increases with the degree of halogenation and the mass of the halogen atom nih.govnih.gov. This suggests that the dibrominated structure of this compound could facilitate its binding to the TRβ ligand-binding domain. While specific binding assay data for this exact compound is not available, the existing research on related structures points towards a likely interaction with this receptor.

Cellular Activity Studies (In Vitro, Non-Mammalian Systems)

Antibacterial Activity Against Specific Microbial Strains

The presence of halogen atoms, particularly bromine, in a phenolic structure often enhances its antimicrobial activity. Halogenated compounds can exhibit increased membrane permeability and disrupt essential cellular processes in bacteria mdpi.com. Although direct testing of this compound against specific microbial strains has not been reported in the reviewed literature, its structural features—a phenolic hydroxyl group and two bromine atoms—strongly suggest that it would possess antibacterial properties worthy of investigation.

Antifungal Activity Against Fungal Pathogens

Brominated phenols, a class of compounds to which this compound belongs, have demonstrated notable antifungal properties. These compounds are secondary metabolites commonly found in marine algae and are known for a variety of biological activities, including antimicrobial effects. nih.govresearchgate.net

Research has shown that certain bromophenols exhibit inhibitory effects against pathogenic fungi. For instance, bromophenols extracted from the marine red alga Symphyocladia latiuscula have shown antifungal activity against Candida albicans. researchgate.net The mechanism of action for some bromophenols involves the inhibition of essential fungal enzymes. One such target is isocitrate lyase (ICL), an enzyme crucial for the glyoxylate cycle in fungi, which is highly active during plant infection processes. nih.govnih.gov Inhibition of ICL can disrupt the metabolic capabilities of the fungus, thereby impeding its growth and pathogenicity. nih.gov

Studies on various bromophenols have reported a range of minimum inhibitory concentrations (MIC) against different fungal species. For example, some diaryl bromophenols have shown moderate growth inhibitory effects against Candida albicans, with MIC values ranging from 12.5 to 37.5 µg/mL. researchgate.net

Table 1: Antifungal Activity of Selected Bromophenols against Candida albicans Below is a summary of the antifungal activity of some bromophenol compounds, which may serve as a reference for the potential activity of this compound.

| Compound | MIC (µg/mL) | Reference |

| Diaryl bromophenol 1 | 12.5 | researchgate.net |

| Diaryl bromophenol 2 | 25 | researchgate.net |

| Diaryl bromophenol 3 | 37.5 | researchgate.net |

It is important to note that these values are for related compounds, and specific testing on this compound is required to determine its precise antifungal spectrum and potency.

Investigation of Cellular Pathways and Molecular Targets in Model Organisms (e.g., Zebrafish)

The zebrafish (Danio rerio) has emerged as a powerful model organism for toxicological studies and for screening the biological activities of various chemical compounds. nih.govnih.govmdpi.com While specific studies on the cellular pathways and molecular targets of this compound in zebrafish are not available, research on the effects of brominated phenols on zebrafish embryos provides some preliminary insights.

A study investigating the toxic effects of brominated phenols on zebrafish embryos found that these compounds can cause both lethal and nonlethal malformations. nih.gov The toxicity of bromophenols in this model appeared to be related to their lipophilicity (log K(OW)), suggesting that nonpolar narcosis could be a primary mode of action. nih.gov This indicates that the compounds may disrupt cellular membranes and interfere with fundamental cellular processes. However, different effect patterns were observed for various brominated compounds, suggesting that specific molecular targets may also be involved. nih.gov

The transparency of zebrafish embryos allows for real-time visualization of developmental processes, making it an ideal model to study the effects of compounds on organogenesis and cellular signaling pathways. mdpi.com Future studies using zebrafish could elucidate the specific molecular targets of this compound, potentially revealing its impact on key cellular pathways involved in development and disease.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

The biological activity of phenolic compounds is significantly influenced by their chemical structure. For brominated phenols like this compound, the bromine substitution pattern and the presence of other functional groups, such as the ester and phenolic moieties, are critical determinants of their activity.

The number and position of bromine atoms on the phenolic ring play a crucial role in the antifungal activity of bromophenols. researchgate.net An increased number of bromine substitutions has been observed to enhance the inhibitory activity against certain fungal enzymes, such as mushroom tyrosinase. researchgate.net Highly brominated phenols often exhibit significant antimicrobial activity. nih.gov The presence of bromine atoms can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate fungal cell membranes.

The specific arrangement of bromine atoms can also influence the compound's interaction with its molecular targets. For instance, the 3,5-dibromo substitution pattern, as seen in this compound, is a common feature in bioactive marine bromophenols.

The ester group in this compound is also expected to influence its properties. Ester moieties are found in many biologically active compounds and can affect factors such as solubility, cell permeability, and metabolism. researchgate.net The conversion of a carboxylic acid to an ester can modulate the compound's polarity and its ability to cross biological membranes, which can be a critical factor for its antifungal efficacy. chemrxiv.org

The successful generation of the specified article is contingent on the availability of published theoretical studies that have performed Density Functional Theory (DFT) calculations, Non-Covalent Interaction (NCI), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analyses on this compound. Without such source data, the content for the requested sections and subsections cannot be created.

Computational Chemistry and Theoretical Studies on Methyl 2 3,5 Dibromo 2 Hydroxyphenyl Acetate

Natural Bond Orbital (NBO) Analysis

Delocalization and Hyperconjugation Effects

Delocalization and hyperconjugation are key quantum mechanical phenomena that influence the stability, reactivity, and electronic properties of a molecule. In Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate, the aromatic ring, the hydroxyl and acetate (B1210297) substituents, and the bromine atoms all participate in a complex network of electron delocalization.

Theoretical investigations, primarily using Density Functional Theory (DFT), can quantify these effects. nih.gov DFT calculations, often at levels like B3LYP/6-311G++(d,p), are employed to determine the molecular orbitals, electron density distribution, and various population analyses. nih.gov For instance, Natural Bond Orbital (NBO) analysis is a powerful tool to study charge transfer and orbital interactions corresponding to delocalization and hyperconjugation.

DFT studies on a series of bromophenols have shown that the substitution of bromine atoms has a significant impact on the molecular structure and properties due to inductive and steric effects, as well as intramolecular interactions. nih.gov Similar studies on this compound would likely reveal how the interplay of the electron-withdrawing bromine atoms and the electron-donating hydroxyl group influences the electronic environment of the molecule.

Table 1: Illustrative Calculated Electronic Properties of this compound from a Hypothetical DFT Study

| Parameter | Value | Interpretation |

| Dipole Moment (Debye) | 2.5 D | Indicates the overall polarity of the molecule. |

| HOMO Energy (eV) | -6.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | 5.6 eV | An indicator of chemical reactivity and stability. |

| Mulliken Charge on O (hydroxyl) | -0.65 e | Shows the partial negative charge on the hydroxyl oxygen. |

| Mulliken Charge on C1 (ipso-C) | +0.20 e | Indicates the partial positive charge on the carbon attached to the hydroxyl group. |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be obtained from a DFT study.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

The acetate side chain of this compound has several rotatable bonds, allowing the molecule to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

The solvent environment plays a crucial role in determining the preferred conformation. In a polar solvent like water, conformations that maximize the exposure of polar groups (like the hydroxyl and ester moieties) to the solvent will be favored. Conversely, in a nonpolar solvent, more compact conformations might be preferred to minimize unfavorable interactions. MD simulations can explicitly model the solvent molecules, providing a realistic picture of these interactions. Studies on similar phenolic compounds have demonstrated the importance of solvent interactions in dictating their conformational preferences.

Table 2: Hypothetical Relative Energies of Different Conformations of this compound in Different Solvents

| Conformation | Dihedral Angle (C-C-O-C) | Relative Energy in Vacuum (kcal/mol) | Relative Energy in Water (kcal/mol) |

| A | 180° | 0.0 | 0.0 |

| B | 60° | 2.1 | 1.5 |

| C | -60° | 2.1 | 1.5 |

Note: The data in this table is hypothetical and illustrates how conformational energies can be influenced by the solvent environment.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. The simulation software samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The more negative the docking score, the more favorable the binding affinity is predicted to be. nih.gov

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein residues. For this compound, the hydroxyl group is a likely hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. The bromine atoms could potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Predicted Ki (nM) | 150 |

| Interacting Residues | Tyr123, Phe256, Arg301 |

| Key Interactions | Hydrogen bond with Tyr123, Halogen bond with Phe256, Hydrophobic interaction with Phe256 |

Note: The data in this table is for illustrative purposes and represents typical output from a molecular docking simulation.

The insights gained from molecular docking studies can be used for the rational design of derivatives of this compound with improved binding affinity and selectivity for a specific target. By identifying which parts of the molecule are crucial for binding and which regions could be modified, medicinal chemists can design new compounds with enhanced biological activity.

For example, if the docking simulation shows that there is a vacant hydrophobic pocket near the acetate group, derivatives with a larger alkyl group in place of the methyl group could be synthesized to better fill this pocket and increase hydrophobic interactions. Similarly, if a specific hydrogen bond is found to be critical for binding, modifications that strengthen this interaction could be explored. This structure-based drug design approach can significantly accelerate the discovery of new and more effective therapeutic agents.

Potential Applications in Chemical Sciences Excluding Clinical Human Trials

As a Precursor or Intermediate in Organic Synthesis

Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate holds potential as a valuable intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites—the phenolic hydroxyl group, the ester, and the aromatic ring activated by the hydroxyl group and substituted by bromine atoms—allows for a variety of chemical transformations.

Derivatives of closely related hydroxyphenylacetates serve as building blocks in multi-step syntheses of biologically active compounds. For instance, the synthesis of a metabolite of the drug 5-APB utilizes a derivative of 2-hydroxyphenylacetic acid as a starting material, which undergoes several transformations to yield the final product mdpi.com. Similarly, research into analogues of natural marine compounds has involved the bromination of polyphenol derivatives to create substances with potential biological activity researchgate.net.

Given this context, this compound could be a key precursor for the synthesis of novel compounds. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The phenolic hydroxyl group can be alkylated or acylated. The bromine atoms can be replaced through various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. These transformations could lead to the creation of new pharmaceutical intermediates or other fine chemicals.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Potential Reaction | Product Type |

| Ester Group | Hydrolysis | Carboxylic Acid |

| Ester Group | Aminolysis | Amide |

| Phenolic Hydroxyl | Alkylation / Acylation | Ether / Ester |

| Bromine Atoms | Suzuki Coupling | Biaryl Compound |

| Bromine Atoms | Buchwald-Hartwig | Arylamine |

Role in Materials Science (e.g., polymer modifiers, flame retardants research without environmental impact aspects)

Brominated compounds, particularly brominated phenols, have long been a cornerstone in the development of flame retardant materials europa.eugoogle.com. These compounds are incorporated into polymers to reduce their flammability. When the polymer is exposed to high temperatures, the brominated compounds can be released and act in the gas phase to interrupt the radical chain reactions of combustion.

While specific research on this compound as a flame retardant is not widely published, its molecular structure is highly relevant to this application. Brominated flame retardants like tetrabromobisphenol A (TBBPA) are widely used in plastics and resins europa.eu. The presence of two bromine atoms on the phenyl ring of this compound suggests it could exhibit flame retardant properties.

In materials science research, it could be investigated as either an additive flame retardant, where it is physically blended with a polymer, or as a reactive flame retardant. As a reactive retardant, the hydroxyl or ester group could be used to chemically incorporate the molecule into the polymer backbone, for example, in polyesters or polycarbonates. This covalent bonding can prevent the leaching of the flame retardant from the material over time. Research in this area would focus on evaluating its efficiency in reducing flammability and its effect on the physical properties of the host polymer.

Use in Analytical Chemistry (e.g., as a reference standard, in detection methods)

In analytical chemistry, the availability of pure, well-characterized compounds is crucial for the development of reliable detection and quantification methods. This compound can serve as an excellent reference standard for various analytical techniques.

The unbrominated analogue, Methyl (2-hydroxyphenyl)acetate, is known to be analyzable by High-Performance Liquid Chromatography (HPLC) sielc.com. Given the prevalence of brominated flame retardants in the environment, there is a need for analytical standards to detect and quantify these and related compounds in environmental and biological samples. This compound could be used to develop and validate methods using techniques such as HPLC, Gas Chromatography (GC), and Mass Spectrometry (MS).

Its distinct isotopic pattern due to the two bromine atoms would make it easily identifiable in mass spectrometry, aiding in the development of sensitive detection methods for brominated phenolic compounds. Furthermore, it could be used in studies investigating the degradation pathways of more complex brominated flame retardants, where it might appear as a breakdown product.

Contribution to Fundamental Chemical Understanding (e.g., halogen bonding, phenolic reactivity)

The structure of this compound provides a valuable platform for studying fundamental principles of physical organic chemistry, specifically halogen bonding and phenolic reactivity.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base nih.govyoutube.com. The electron density around a bonded halogen atom is anisotropic, creating a region of positive electrostatic potential (a σ-hole) along the axis of the covalent bond, which can interact with electron donors youtube.com. The two bromine atoms in this compound make it an ideal candidate for studying the nature and strength of halogen bonds in supramolecular chemistry and crystal engineering nih.govrsc.org.

Phenolic Reactivity: The reactivity of the phenolic hydroxyl group is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring. In this molecule, the two bulky bromine atoms are positioned ortho and para to the hydroxyl group, creating a sterically hindered environment. Sterically hindered phenols are known for their unique antioxidant properties, as the steric bulk can stabilize the resulting phenoxy radical researchgate.netvinatiorganics.com. The electron-withdrawing nature of the bromine atoms and the ester group will also decrease the pKa of the phenolic proton, making it more acidic. Studying the kinetics and thermodynamics of reactions involving the phenolic group of this compound, such as its deprotonation, oxidation, and hydrogen bonding capabilities, can provide deeper insights into the interplay of steric and electronic effects on phenolic reactivity researchgate.netnih.gov.

Table 2: Investigated Properties for Fundamental Understanding

| Chemical Concept | Structural Feature | Research Focus |

| Halogen Bonding | Two Bromine Atoms | Supramolecular assembly, crystal structure, interaction strength |

| Phenolic Reactivity | Steric Hindrance from Bromine | Antioxidant potential, radical stability, reaction kinetics |

| Acidity (pKa) | Electron-withdrawing groups | Influence of substituents on hydroxyl group acidity |

Future Research Directions and Emerging Perspectives for Methyl 2 3,5 Dibromo 2 Hydroxyphenyl Acetate

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for compounds analogous to Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate often rely on conventional techniques. Future research should prioritize the development of novel and sustainable synthetic pathways that are not only efficient but also environmentally benign.

Key Research Areas:

Green Chemistry Approaches: Investigation into solvent-free reaction conditions, the use of recyclable catalysts, and energy-efficient methods such as microwave-assisted synthesis could offer greener alternatives to traditional protocols. The principles of atom economy should be central to the design of new synthetic strategies.

Enzymatic Synthesis: The exploration of biocatalysts, such as lipases, for the esterification step could provide a highly selective and environmentally friendly route to the target molecule. This would involve screening for suitable enzymes and optimizing reaction conditions to achieve high yields.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production. This would involve the design of a suitable reactor setup and optimization of parameters like residence time and temperature.

Exploration of Uncharted Reactivity Profiles

The reactivity of this compound is a critical area for future investigation. Understanding how the interplay of the hydroxyl, bromo, and methyl acetate (B1210297) functionalities dictates its chemical behavior will be key to unlocking its synthetic potential.

Prospective Research Focus:

Reactions with Novel Reagents: Systematic studies on the reactivity of the compound with a diverse array of modern synthetic reagents will be crucial. This could unveil new transformations and expand its utility as a chemical intermediate.

Precursor for Heterocyclic Compounds: The structural motifs present in this compound make it a plausible precursor for the synthesis of various heterocyclic compounds, such as benzofurans or other oxygen-containing heterocycles. Investigating cyclization reactions under different conditions could lead to the discovery of novel molecular scaffolds.

Organometallic Reactions: The presence of two bromine atoms offers opportunities for organometallic cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. Exploring these reactions could enable the introduction of a wide range of substituents, leading to a diverse library of derivatives for further study.

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems (In Vitro/Non-Human Models)

While no specific biological activity has been documented for this compound, its structural similarity to other brominated phenolic compounds suggests that it may interact with biological systems. Future research in this area must be confined to in vitro and non-human models to elucidate fundamental molecular mechanisms.

Suggested Avenues of Investigation:

In Vitro Enzymatic Assays: Screening the compound against a panel of relevant enzymes in vitro could identify potential molecular targets. This could include enzymes involved in key metabolic pathways or signaling cascades.

Cell-Based Assays (Non-Human): Utilizing non-human cell lines, researchers could investigate the compound's effects on cellular processes such as cell viability, proliferation, and signaling pathways. These studies would provide initial insights into its potential biological effects at a cellular level.

Studies in Model Organisms: Simple, non-human model organisms could be employed to study the compound's effects at a systemic level, focusing on developmental and physiological endpoints.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. Applying these methods to this compound can guide experimental work and accelerate discovery.

Computational Approaches to Consider:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the compound's electronic structure, molecular orbitals, and reactivity indices. This information can help in understanding its chemical behavior and predicting the outcomes of potential reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its potential interactions with biological macromolecules, such as enzymes. This can help in identifying potential binding sites and understanding the structural basis of any observed biological activity.

Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data (e.g., NMR, IR), which can aid in the characterization of the compound and its derivatives.

Integration with Chemoinformatics and Data Science for SAR/SPR

Chemoinformatics and data science provide a framework for the systematic analysis of chemical data to establish relationships between chemical structure and activity or properties.

Future Directions:

Quantitative Structure-Activity Relationship (QSAR) Studies: Should a biological activity be identified, QSAR modeling could be employed to understand the relationship between the structural features of this compound and its derivatives and their biological effects. This would involve generating a dataset of analogous compounds and their activities to build predictive models.

Quantitative Structure-Property Relationship (QSPR) Studies: QSPR models can be developed to predict various physicochemical properties of the compound and its analogs, such as solubility, lipophilicity, and stability. This information is valuable for guiding the design of new compounds with desired properties.

Virtual Screening: If a molecular target is identified, virtual screening techniques could be used to search large chemical databases for other compounds with similar structural features that might exhibit similar activity.

Potential for Functional Material Design (excluding human health applications)

The unique combination of functional groups in this compound suggests its potential as a building block for the design of novel functional materials.

Areas for Exploration:

Polymer Synthesis: The phenolic hydroxyl group and the reactive bromine atoms could be utilized in polymerization reactions to create novel polymers. For instance, it could serve as a monomer in the synthesis of polyesters or polyethers with tailored properties. The bromine atoms could also be used for post-polymerization modification.

Organic Electronics: The aromatic and halogenated nature of the molecule suggests that it could be explored as a component in organic electronic materials. Research could focus on its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in conductive polymers.

Functional Coatings and Resins: The reactivity of the phenolic hydroxyl group could be exploited in the development of functional coatings and resins. For example, it could be incorporated into epoxy resins or other thermosetting polymers to impart specific properties such as flame retardancy or altered surface characteristics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves bromination of a phenolic precursor followed by esterification. For example, bromination of 2-hydroxyphenylacetic acid derivatives using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H₂SO₄ or FeBr₃ catalysis). Subsequent esterification with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) yields the methyl ester.

- Optimization : Key factors include stoichiometry of brominating agents (to avoid over-bromination), temperature control (0–25°C to minimize side reactions), and purification via column chromatography or recrystallization. Automated reactors and flow chemistry may improve reproducibility at scale .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for brominated phenyl rings; ester carbonyl at ~δ 170 ppm in ¹³C).

- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and 3200–3500 cm⁻¹ (phenolic -OH).

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental spectral data be reconciled?

- Approach : Perform density functional theory (DFT) calculations (e.g., using B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra. Compare with experimental data to identify systematic errors (e.g., solvent effects, conformational flexibility). Adjust basis sets or include implicit solvation models (e.g., PCM) to improve accuracy. Contradictions in aromatic proton shifts may arise from electron correlation effects not captured in standard DFT .

Q. What experimental strategies mitigate low reproducibility in crystal structure determination?

- Crystallization : Use slow evaporation in mixed solvents (e.g., CHCl₃:MeOH) to promote ordered packing. Monitor temperature and humidity to control nucleation.

- Data Collection : Ensure high-resolution diffraction data (≤ 0.8 Å) and redundancy > 4. For disordered regions (e.g., ester groups), apply restraints or anisotropic refinement. Cross-validate with Hirshfeld surface analysis to confirm hydrogen-bonding networks .

Q. How does the electronic environment of the 3,5-dibromo-2-hydroxyphenyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : Bromine’s electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to the para position of the hydroxyl group. In Suzuki-Miyaura coupling, Pd catalysts require optimized ligands (e.g., XPhos) to overcome steric hindrance from bromine. Absolute hardness (η) calculations (η = ½(I-A)) predict nucleophilic attack sites, correlating with regioselectivity in substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.